tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-(2-chloroacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-7-6-10-4-5-11(8-12(10)17)13(18)9-16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCBFVPEKRTYKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186855 | |
| Record name | 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582305-44-0 | |
| Record name | 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582305-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes information from diverse sources regarding its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₆ClN₁O₂
- Molecular Weight : 265.74 g/mol
- CAS Number : 1820685-06-0
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloroindole with chloroacetyl chloride in the presence of a base. The tert-butyl ester is introduced to enhance solubility and bioavailability.
Antitumor Activity
Recent studies have evaluated the antitumor properties of various indole derivatives, including those similar to this compound. In vitro cytotoxicity assays conducted on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines indicate that compounds with similar structural motifs exhibit significant antiproliferative effects. For instance, certain derivatives showed IC₅₀ values ranging from 14.2 μM to 21.2 μM, suggesting that modifications at specific positions can enhance activity against cancer cells .
The biological activity of indole derivatives often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. Compounds like this compound may act by inhibiting key enzymes or interacting with cellular receptors, thereby influencing tumor growth dynamics.
Study on Antitumor Effects
A study published in a peer-reviewed journal examined a series of indole derivatives for their antitumor efficacy. The results indicated that compounds with electron-withdrawing groups at the C2 position significantly enhanced cytotoxicity against cancer cells. The study highlighted that structural modifications could lead to improved selectivity and potency .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the indole ring significantly affect biological activity. For example, the presence of electron-rich groups can enhance interactions with cellular targets, while bulky groups may hinder access to active sites .
Data Table: Biological Activity Comparison
| Compound Name | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 14.2 | Inhibition of cell cycle progression |
| Compound B | MDA-MB-231 | 18.1 | Induction of apoptosis |
| This compound | A549 | TBD | TBD |
Scientific Research Applications
Medicinal Chemistry Applications
tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate has been explored for its potential therapeutic applications, particularly in the development of anti-cancer agents and other pharmaceuticals.
Case Study: Anticancer Activity
A study investigated the synthesis of indole derivatives, including this compound, which exhibited promising anti-cancer activity. The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects, which were attributed to its ability to induce apoptosis in cancer cells .
Synthesis of Complex Molecules
The compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. Its chlorinated structure allows for further functionalization, making it a useful scaffold in organic synthesis.
Synthetic Pathways
Various synthetic routes have been developed to utilize this compound as a precursor for other indoles and heterocycles. For instance, it can be subjected to nucleophilic substitutions or cyclization reactions to yield diverse products with potential biological activities .
Applications in Organic Synthesis
The compound is also utilized in the synthesis of other functionalized indoles, which are important in the development of pharmaceuticals and agrochemicals.
Table: Comparison of Synthetic Methods
| Method | Yield | Reaction Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | 85% | THF, reflux | Various indole derivatives |
| Cyclization Reaction | 90% | Dioxane/K2CO3, heat | Indole-based heterocycles |
| Decarboxylative Chlorination | 76% | EtOAc, 60°C | Chlorinated oxindoles |
Potential for Further Research
Given its favorable properties and synthetic versatility, this compound presents opportunities for further research in drug discovery and development. Studies focusing on its mechanism of action, optimization of synthetic routes, and exploration of its derivatives could yield significant advancements in medicinal chemistry.
Chemical Reactions Analysis
Reaction with Amines
In DMSO with KOH, the chloroacetyl group undergoes nucleophilic displacement with amines. For example:
-
Reaction with morpholine yields 2-(1H-indol-1-yl)-1-morpholinoethan-1-one (1o ) in 52–76% yield after silica gel purification .
Mechanism :
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Base (KOH) deprotonates the amine, enhancing nucleophilicity.
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SN2 displacement of chloride occurs at the chloroacetyl carbon.
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Workup involves quenching with NH₄Cl, extraction with ethyl acetate, and drying over Na₂SO₄ .
Radical Chlorination Pathways
Under radical conditions (e.g., with tert-butyl hypochlorite, tBuOCl), the chloroacetyl group can participate in chlorination/oxidation cascades. For example:
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Product Type |
|---|---|---|---|---|
| tBuOCl (2.5 equiv.) | EtOAc | 40°C | 89–99% | 2-Chloro-3-oxindoles |
Decarboxylative Chlorination
The indole-2-carboxylate moiety undergoes decarboxylative chlorination under oxidative conditions:
-
Treatment with tBuOCl in CH₃CN under N₂ atmosphere yields 2,3-dichloroindoles (e.g., 7a–7d ) via a radical pathway .
Mechanistic Insights :
-
Homolytic cleavage of tBuOCl generates chlorine and oxygen radicals.
-
Radical addition to the indole ring forms intermediates that eliminate CO₂ and HCl.
Substrate Scope :
| Starting Material | Product | Yield (%) |
|---|---|---|
| Indole-2-carboxylic acid derivatives (6a–6d ) | 2,3-Dichloroindoles | 43–52 |
Deprotection of the Boc Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to regenerate the free indole NH:
-
Treatment with TFA in CH₂Cl₂ removes the Boc group, enabling further functionalization at the indole nitrogen .
Typical Procedure :
-
Dissolve the Boc-protected indole in CH₂Cl₂.
-
Add TFA (5 equiv.) at 0°C.
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Stir at room temperature for 2–4 hours.
Coupling Reactions
The indole core participates in cross-coupling reactions. For example:
-
Buchwald–Hartwig amination : Palladium-catalyzed coupling of 6-(2-chloroacetyl)indole with aryl amines generates arylated indoles .
Optimized Conditions :
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 65–78 |
Cyclization Reactions
The chloroacetyl group facilitates intramolecular cyclization to form fused heterocycles:
-
Reaction with hydrazines in ethanol yields pyrazolo[3,4-b]indoles, key intermediates in alkaloid synthesis .
Example :
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate are compared below based on substituents, reactivity, and applications.
Table 1: Structural Comparison of Indole-1-carboxylate Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate typically involves a multistep sequence starting from a suitably substituted indole core. The key steps include:
- Protection of the indole nitrogen with a tert-butyl carbamate (Boc) group.
- Selective acylation at the 6-position of the indole ring with a chloroacetyl moiety.
This approach ensures the stability of the indole nitrogen during acylation and provides a handle for further synthetic transformations.
Preparation of the Indole Core with tert-Butyl Protection
A widely employed method for introducing the tert-butyl carbamate protecting group onto the indole nitrogen involves the reaction of 6-substituted indole derivatives with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0 °C to room temperature. This method yields tert-butyl 6-substituted-1H-indole-1-carboxylates with good purity after aqueous workup and silica gel chromatography purification.
| Reagents/Conditions | Details |
|---|---|
| Starting material | 6-methoxy-1H-indole (10 mmol) |
| Boc reagent | Di-tert-butyl dicarbonate (13 mmol) |
| Catalyst | DMAP (0.2 mmol) |
| Solvent | CH2Cl2 (40 mL) |
| Temperature | 0 °C to room temperature |
| Reaction time | 16 hours |
| Purification | Silica gel chromatography (EtOAc/hexane 5%) |
This procedure is documented as Method 4 in the preparation of related indole derivatives and can be adapted for the 6-position substituted indoles.
Introduction of the 2-Chloroacetyl Group at the 6-Position
The acylation of the indole ring at the 6-position with a 2-chloroacetyl group is typically achieved by the reaction of the tert-butyl 6-substituted indole-1-carboxylate with 2-chloroacetyl chloride or an equivalent chloroacetylating agent under basic conditions.
A representative procedure involves:
- Stirring the tert-butyl 6-substituted indole-1-carboxylate with potassium hydroxide (KOH) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at low temperature (0 °C to room temperature).
- Addition of 2-chloroacetyl chloride or 2-chloroacetyl derivatives dropwise to the reaction mixture.
- Stirring the mixture at elevated temperature (e.g., 60 °C) for several hours to ensure complete acylation.
- Quenching the reaction with saturated ammonium chloride solution.
- Extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration under reduced pressure, and purification by column chromatography.
This method is analogous to the preparation of 2-(1H-indol-1-yl)-1-morpholinoethan-1-one derivatives, where 4-(chloroacetyl)morpholine was used as the acylating agent under KOH/DMSO conditions.
Representative Preparation Procedure for this compound
Based on the literature and supplier data, the preparation can be summarized as follows:
Analytical Characterization Supporting Preparation
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR at 400 MHz and ^13C NMR at 100 MHz to confirm chemical shifts consistent with the tert-butyl ester, indole core, and chloroacetyl substituent.
- Mass Spectrometry (MS): To confirm molecular weight (293.74 g/mol).
- Chromatography: Silica gel column chromatography to purify the product.
- Elemental Analysis: To verify composition.
These characterization techniques confirm the successful preparation and purity of this compound.
Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Indole N-protection | Di-tert-butyl dicarbonate, DMAP, CH2Cl2, 0 °C to RT, 16 h | tert-butyl 6-substituted indole-1-carboxylate formed |
| Acylation at 6-position | 2-chloroacetyl chloride, KOH or NaH, DMF/DMSO, 0 °C to 60 °C, 6 h | This compound formed |
| Workup and purification | Saturated NH4Cl quench, EtOAc extraction, drying, chromatography | Pure compound isolated with good yield |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-Butyl 6-(2-chloroacetyl)-1H-indole-1-carboxylate?
- Methodology : The compound is typically synthesized via Boc-protection of the indole nitrogen. A common procedure involves reacting 6-bromo-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst in tetrahydrofuran (THF). Subsequent functionalization at the 6-position (e.g., chloroacetylation) is achieved using 2-chloroacetyl chloride under anhydrous conditions. Purification via column chromatography (e.g., n-pentane:EtOAc gradients) is standard .
- Key Considerations : Ensure anhydrous conditions to prevent Boc-group hydrolysis. Monitor reaction progress via TLC (Rf ~0.36 in n-pentane:EtOAc 10:1) .
Q. Which characterization techniques are critical for confirming the structure of this compound?
- Primary Methods :
- ¹H NMR : Key signals include the tert-butyl group (δ ~1.6 ppm), indole protons (δ ~7.0–8.5 ppm), and chloroacetyl protons (δ ~4.2–4.5 ppm). Coupling constants (e.g., J = 2.5 Hz for indole H-4 and H-5) aid in regiochemical assignment .
- IR Spectroscopy : Confirm Boc-group presence (C=O stretch ~1740 cm⁻¹) and chloroacetyl C=O (~1680 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
Q. What are the typical applications of this compound in medicinal chemistry?
- Role as an Intermediate : It serves as a precursor for D2/D3 receptor agonists (e.g., via piperazine coupling at the 6-position) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV research. The Boc group facilitates selective deprotection during multi-step syntheses .
- Case Study : In anti-HIV drug development, the indole scaffold is functionalized with furoyl or sulfonyl groups to enhance binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during chloroacetylation?
- Variables to Test :
- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., indole ring chlorination) .
- Solvent : Dichloromethane (DCM) or THF enhances solubility of intermediates compared to polar aprotic solvents .
- Catalyst : DMAP (10 mol%) accelerates Boc protection, while excess 2-chloroacetyl chloride (1.2–1.5 equiv) ensures complete substitution .
- Troubleshooting : Low yields may result from residual moisture; pre-drying solvents over molecular sieves is recommended .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Contradiction Example : Unanticipated ¹H NMR shifts (e.g., downfield H-7 indole proton due to electron-withdrawing chloroacetyl group).
- Resolution Steps :
Comparative Analysis : Cross-reference with analogous compounds (e.g., tert-butyl 6-bromoindole carboxylate) to identify electronic effects .
2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and validates experimental data .
Q. How does the Boc-protecting group influence reactivity in downstream synthetic steps?
- Steric and Electronic Effects :
- Steric Hindrance : The bulky tert-butyl group directs electrophilic substitution to the 6-position of the indole ring, minimizing side reactions at the 3-position .
- Deprotection Kinetics : Boc removal (e.g., with TFA in DCM) regenerates the indole NH, enabling subsequent amidation or alkylation. Controlled deprotection prevents indole decomposition .
- Case Study : In WDR5 degrader synthesis, Boc deprotection is delayed until final steps to preserve intermediate stability during cross-coupling reactions .
Q. What crystallographic tools are recommended for structural analysis of this compound?
- Software :
- SHELX Suite : For refining crystal structures. SHELXL handles small-molecule refinement, while SHELXD/SHELXE assist in solving phases for twinned or high-resolution data .
- ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .
Methodological Guidelines
- Experimental Design : Align synthetic routes with structure-activity relationship (SAR) studies to prioritize functional groups for modification .
- Data Validation : Cross-correlate NMR, IR, and MS data with computational predictions to mitigate artifacts .
- Safety Protocols : Handle chloroacetyl derivatives in a fume hood due to lachrymatory and toxic properties; use PPE and monitor waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
